molecular formula C7H14ClN B1294599 3-(Chloromethyl)-1-methylpiperidine CAS No. 52694-50-5

3-(Chloromethyl)-1-methylpiperidine

Cat. No.: B1294599
CAS No.: 52694-50-5
M. Wt: 147.64 g/mol
InChI Key: FFOIFAAVWJZLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1-methylpiperidine is an organic compound belonging to the class of piperidines It features a piperidine ring substituted with a chloromethyl group at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-methylpiperidine typically involves the chloromethylation of 1-methylpiperidine. One common method includes the reaction of 1-methylpiperidine with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride or stannic chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-1-methylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

3-(Chloromethyl)-1-methylpiperidine serves as a versatile building block in the synthesis of various biologically active compounds. Its applications include:

  • Synthesis of Pharmaceuticals : It is utilized in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The chloromethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions that are crucial in drug synthesis .
  • Antitumor Activity : Compounds derived from this compound have shown potential antitumor activity. Similar piperidine derivatives have been evaluated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression .
  • Antimicrobial Properties : Research indicates that piperidine derivatives can exhibit antimicrobial effects against various pathogens. The structural modifications involving the chloromethyl group may enhance these properties, making them candidates for further exploration in antibiotic development .

Synthetic Chemistry Applications

In synthetic chemistry, this compound is recognized for its utility as an intermediate in the synthesis of complex molecules:

  • Building Block for Complex Molecules : It acts as a precursor in the synthesis of various heterocyclic compounds, which are essential in creating more complex pharmaceuticals and agrochemicals .
  • Reactivity in Nucleophilic Substitution : The presence of the chloromethyl group allows for efficient nucleophilic substitution reactions, facilitating the formation of new chemical entities with desired biological activities .

Material Science Applications

The compound also finds applications in material science due to its unique properties:

  • Specialty Chemicals Production : this compound is used in producing specialty chemicals that require specific functional groups for enhanced performance in various applications .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructureUnique Features
This compoundC₇H₁₄ClNChlorine at position three; suitable for nucleophilic reactions
3-(Bromomethyl)-1-methylpiperidineC₇H₁₅BrNBromine at position three; higher reactivity than chlorine
1-MethylpiperidineC₅H₁₃NLacks halogen substitution; simpler structure
4-(Chloromethyl)-1-methylpiperidineC₇H₁₄ClNChlorine at position four; different reactivity

Case Studies and Research Findings

Research has documented several case studies highlighting the potential applications of this compound:

  • Inhibitory Effects on PD-L1 : Similar compounds have been studied for their ability to disrupt PD-1/PD-L1 interactions, enhancing T-cell activation and potentially leading to advancements in cancer immunotherapy .
  • Synthesis of Derivatives : Studies indicate that modifying the piperidine structure can yield derivatives with enhanced enzyme inhibition properties. These derivatives may exhibit significant biological activities relevant to therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methylpiperidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 3-(Chloromethyl)piperidine
  • 1-Methylpiperidine
  • 4-(Chloromethyl)-1-methylpiperidine
  • 2-(Chloromethyl)-1-methylpiperidine

These compounds share structural similarities but differ in the position and nature of their substituents, leading to variations in their chemical behavior and applications.

Biological Activity

3-(Chloromethyl)-1-methylpiperidine, also known as 3-chloromethyl-1-methylpiperidine hydrochloride, is a chemical compound characterized by a piperidine ring with a chloromethyl group at the 3-position and a methyl group at the 1-position. Its unique structure allows it to serve as a valuable intermediate in medicinal chemistry, particularly in the synthesis of various pharmaceuticals and agrochemicals. This article delves into its biological activity, including its potential interactions, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₄ClN
  • Molecular Weight : 145.64 g/mol
  • Appearance : Hygroscopic white crystalline powder
  • Melting Point : 170-172 °C

The chloromethyl group enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions with amines or alcohols, which can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds.

Neurotransmitter Interaction

Compounds with similar piperidine structures often engage with neurotransmitter systems, particularly cholinergic pathways. Given that this compound can undergo transformations to produce active derivatives, it may exhibit potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine derivatives indicates that modifications around the piperidine ring can significantly influence their biological efficacy. For example, introducing halogen atoms (like chlorine) has been associated with increased potency in inhibiting certain enzymes . Future studies could explore how variations in substituents on the piperidine ring affect the pharmacological profile of this compound.

In Vitro Studies

While direct studies on this compound are scarce, research on related compounds provides insight into its potential applications:

  • Inhibition Studies : Compounds structurally similar to this compound have demonstrated significant inhibitory effects on AChE and butyrylcholinesterase (BuChE) with IC50 values ranging from low micromolar concentrations . These findings suggest that further exploration of this compound could yield promising results in neuropharmacology.

Cytotoxicity Assessments

In studies assessing cytotoxicity using the MTT assay against NIH/3T3 cells (mouse fibroblast cell line), certain derivatives exhibited minimal cytotoxic effects at therapeutic concentrations . This safety profile is critical for considering any potential therapeutic applications of related compounds.

Data Summary Table

PropertyValue
Molecular FormulaC₇H₁₄ClN
Molecular Weight145.64 g/mol
Melting Point170-172 °C
Biological ActivityPotential AChE inhibitor
CytotoxicityLow at therapeutic doses

Properties

IUPAC Name

3-(chloromethyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOIFAAVWJZLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967136
Record name 3-(Chloromethyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52694-50-5
Record name 3-(Chloromethyl)-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52694-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-1-methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Chloromethyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-1-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Chloromethyl)-1-methylpiperidine
3-(Chloromethyl)-1-methylpiperidine
3-(Chloromethyl)-1-methylpiperidine
3-(Chloromethyl)-1-methylpiperidine
3-(Chloromethyl)-1-methylpiperidine
3-(Chloromethyl)-1-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.